molecular formula C16H24OSi B14882544 [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14882544
M. Wt: 260.45 g/mol
InChI Key: OTUNOHNLYBXWSL-UHFFFAOYSA-N
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Description

[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 2,3-dimethylphenol with propargyl bromide in the presence of a base, followed by silylation with trimethylsilyl chloride. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound may serve as intermediates in the synthesis of pharmaceuticals. The presence of the silyl group can enhance the stability and bioavailability of certain drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects involves the interaction of its functional groups with molecular targets. The propargylic ether moiety can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates and enhance the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-triethyl-silane: Similar structure but with triethylsilyl group.

    [3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-germane: Similar structure but with trimethylgermyl group.

Uniqueness

[3-(2,3-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its specific combination of propargylic ether and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H24OSi/c1-13-9-8-10-15(14(13)2)11-12-16(3,4)17-18(5,6)7/h8-10H,1-7H3

InChI Key

OTUNOHNLYBXWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#CC(C)(C)O[Si](C)(C)C)C

Origin of Product

United States

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